2-[(9-Ethyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]propanoic acid
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Overview
Description
2-[(9-Ethyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]propanoic acid is a complex organic compound characterized by its unique molecular structure. This compound is part of the benzimidazole family, known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Scientific Research Applications
This compound has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its biological activity has been studied for potential therapeutic uses, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(9-Ethyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]propanoic acid typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is the cyclization of an appropriate precursor containing the ethyl group and the triazole moiety[_{{{CITATION{{{_1{2- (9-Ethyl-9H- [1,2,4]triazolo [4,3-a]benzimidazol-3-yl)thio .... The reaction conditions often require the use of strong acids or bases, and the process may involve heating to promote the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route to achieve high yields and purity. This may include the use of continuous flow reactors, which can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{2- (9-Ethyl-9H- [1,2,4]triazolo [4,3-a]benzimidazol-3-yl)thio ....
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed: The reactions can lead to the formation of various derivatives, depending on the specific conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids, while reduction can produce amines.
Mechanism of Action
The mechanism by which 2-[(9-Ethyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]propanoic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic or industrial outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Benzimidazole derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Triazole derivatives: Compounds containing the triazole ring are known for their antimicrobial properties.
Uniqueness: 2-[(9-Ethyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]propanoic acid stands out due to its specific substitution pattern and the presence of both benzimidazole and triazole moieties. This unique combination contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(4-ethyl-[1,2,4]triazolo[4,3-a]benzimidazol-1-yl)sulfanyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-3-16-9-6-4-5-7-10(9)17-12(16)14-15-13(17)20-8(2)11(18)19/h4-8H,3H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEVJCPGHPYCDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N3C1=NN=C3SC(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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